1-[2-(Sulfanylmethyl)phenyl]ethanethiol
Description
1-[2-(Sulfanylmethyl)phenyl]ethanethiol is a thiol-containing aromatic compound with a phenyl ring substituted at the 1-position by an ethanethiol group (-CH₂CH₂SH) and at the 2-position by a sulfanylmethyl group (-CH₂SH). The compound’s ortho-substitution pattern may introduce steric effects, influencing its reactivity and interaction with other molecules .
Properties
CAS No. |
136103-76-9 |
|---|---|
Molecular Formula |
C9H12S2 |
Molecular Weight |
184.3 g/mol |
IUPAC Name |
1-[2-(sulfanylmethyl)phenyl]ethanethiol |
InChI |
InChI=1S/C9H12S2/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5,7,10-11H,6H2,1H3 |
InChI Key |
JVVKEOZLOMAVFP-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1CS)S |
Canonical SMILES |
CC(C1=CC=CC=C1CS)S |
Synonyms |
1,2-Benzenedimethanethiol,-alpha--methyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between 1-[2-(sulfanylmethyl)phenyl]ethanethiol and related thiol derivatives:
Key Findings:
Substitution Patterns :
- The ortho-substitution in this compound may limit rotational freedom compared to para-substituted analogs like [4-[4-(sulfanylmethyl)phenyl]phenyl]methanethiol, which exhibits greater symmetry and stability .
- The nitro-containing thiol (CAS 24770-27-2) demonstrates higher polarity due to its nitro group but may face decomposition risks under thermal or acidic conditions .
Reactivity: Dual thiol groups in the target compound enable multidentate coordination, advantageous in metal-binding applications. In contrast, the biphenyl derivative’s para-substitution favors planar coordination geometries .
Molecular Weight and Applications :
- The biphenyl derivative’s higher molecular weight (246.08 g/mol) suggests utility in bulkier ligand systems or polymers, whereas the target compound’s smaller size (184.3 g/mol) may suit applications requiring higher solubility or diffusion rates .
Research Findings on Functional Group Impacts
- Ortho vs. Para Substitution: Ortho-substituted thiols exhibit reduced solubility in nonpolar solvents due to intramolecular hydrogen bonding between -SH groups, as observed in related aromatic thiols .
- Nitro Group Instability : Nitro-substituted thiols like CAS 24770-27-2 are prone to decomposition under UV light, limiting their use in long-term applications .
- Biphenyl Systems : Para-substituted biphenyl thiols demonstrate enhanced thermal stability, making them viable for high-temperature catalysis or materials science .
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